molecular formula C18H16N2S2 B286333 3,5-Bis(benzylsulfanyl)pyridazine

3,5-Bis(benzylsulfanyl)pyridazine

Cat. No.: B286333
M. Wt: 324.5 g/mol
InChI Key: NXFCJELYTWXRHV-UHFFFAOYSA-N
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Description

3,5-Bis(benzylsulfanyl)pyridazine is a pyridazine derivative featuring two benzylsulfanyl (-S-CH₂C₆H₅) groups at the 3- and 5-positions of the pyridazine ring. Pyridazine derivatives are heterocyclic compounds with a six-membered aromatic ring containing two adjacent nitrogen atoms.

Properties

Molecular Formula

C18H16N2S2

Molecular Weight

324.5 g/mol

IUPAC Name

3,5-bis(benzylsulfanyl)pyridazine

InChI

InChI=1S/C18H16N2S2/c1-3-7-15(8-4-1)13-21-17-11-18(20-19-12-17)22-14-16-9-5-2-6-10-16/h1-12H,13-14H2

InChI Key

NXFCJELYTWXRHV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=CC(=NN=C2)SCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSC2=CC(=NN=C2)SCC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Differences

3,4,5-Tris(benzylsulfanyl)pyridazine (CAS 5788-56-7)
  • Substituents : Three benzylsulfanyl groups at positions 3, 4, and 3.
  • Impact : Increased steric hindrance and lipophilicity compared to the 3,5-bis-substituted analog, which may reduce solubility but enhance binding affinity in biological targets.
  • Safety : The tris-substituted compound is classified as 100% pure in safety data sheets, with handling requiring medical consultation, suggesting higher toxicity risks .
1,4,5,8-Tetranitro-pyridazino[4,5-d]pyridazine (TNP; CAS 229176-04-9)
  • Substituents: Nitro (-NO₂) groups dominate, replacing sulfur-based moieties.
2,6-Bis(picrylamino)-3,5-dinitropyridine (PYX; CAS 38082-89-2)
  • Substituents : Picryl (trinitrophenyl) and nitro groups.
  • Role : Functions as a heat-resistant explosive, emphasizing how functional groups dictate application niches (energetic vs. bioactive) .

Key Observations :

  • Sulfur vs. Nitro Groups : Benzylsulfanyl derivatives are tailored for biological interactions (e.g., enzyme inhibition), while nitro groups favor explosive applications due to redox instability and high energy release .
  • Substituent Count : Increasing benzylsulfanyl groups (bis → tris) enhances lipophilicity but may compromise solubility and safety .

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